molecular formula C10H9BrN2 B12111998 4-Amino-8-bromo-6-methylquinoline CAS No. 1189105-62-1

4-Amino-8-bromo-6-methylquinoline

Cat. No.: B12111998
CAS No.: 1189105-62-1
M. Wt: 237.10 g/mol
InChI Key: YMZGGSZAFQVJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-8-bromo-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline followed by amination. One common method is the bromination of 6-methylquinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 8-bromo-6-methylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-bromo-6-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-8-bromo-6-methylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-8-bromo-6-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-6-methylquinoline: Lacks the amino group at the 4-position.

    4-Amino-6-methylquinoline: Lacks the bromine atom at the 8-position.

    6-Bromo-2,8-dimethylquinoline: Contains an additional methyl group at the 2-position.

Uniqueness

4-Amino-8-bromo-6-methylquinoline is unique due to the presence of both an amino group at the 4-position and a bromine atom at the 8-position. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The presence of the amino group enhances its solubility and reactivity, while the bromine atom provides a site for further functionalization through substitution or coupling reactions.

Properties

CAS No.

1189105-62-1

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-6-methylquinolin-4-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3,(H2,12,13)

InChI Key

YMZGGSZAFQVJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.